3-[(3-Methylpiperidin-1-yl)methyl]phenol

Physicochemical profiling Regioisomer comparison Drug design

3-[(3-Methylpiperidin-1-yl)methyl]phenol is a synthetic piperidinylmethylphenol derivative (C13H19NO, MW 205.30 g/mol) belonging to the class of Mannich bases formed from substituted phenols and cyclic amines. The compound features a meta-substituted phenol ring linked via a methylene bridge to a 3-methylpiperidine moiety.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 90287-68-6
Cat. No. B8725081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylpiperidin-1-yl)methyl]phenol
CAS90287-68-6
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2=CC(=CC=C2)O
InChIInChI=1S/C13H19NO/c1-11-4-3-7-14(9-11)10-12-5-2-6-13(15)8-12/h2,5-6,8,11,15H,3-4,7,9-10H2,1H3
InChIKeyQVDQDDRCNWEBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Methylpiperidin-1-yl)methyl]phenol (CAS 90287-68-6): Structural and Physicochemical Baseline for Procurement


3-[(3-Methylpiperidin-1-yl)methyl]phenol is a synthetic piperidinylmethylphenol derivative (C13H19NO, MW 205.30 g/mol) belonging to the class of Mannich bases formed from substituted phenols and cyclic amines. The compound features a meta-substituted phenol ring linked via a methylene bridge to a 3-methylpiperidine moiety [1]. Its calculated physicochemical profile includes a logP of 2.562 and a topological polar surface area (PSA) of 23.47 Ų [1]. This scaffold is structurally related to the LQM series of antihypertensive and antiarrhythmic piperidinylmethylphenols, as well as to intermediates used in the synthesis of 3,4-diazole derivatives with reported anti-ulcer activity [2].

Why Generic Substitution of 3-[(3-Methylpiperidin-1-yl)methyl]phenol is Not Advisable Without Comparative Data


Piperidinylmethylphenols are not a functionally interchangeable class. The position of the phenolic hydroxyl group (ortho, meta, or para), the presence and position of the methyl substituent on the piperidine ring, and the nature of the linker (direct N-aryl vs. methylene bridge) each critically influence physicochemical properties, biological target engagement, and synthetic utility [1]. For example, the regioisomer 2-(3-methylpiperidin-1-yl)phenol (CAS 78864-00-3) differs in both connectivity and calculated properties (MW 191.27 vs. 205.30), while the des-methyl analog 3-(1-piperidinylmethyl)phenol (CAS 73279-04-6) lacks the steric and electronic influence of the 3-methyl group on the piperidine ring. Without head-to-head comparative data, substituting any of these analogs for 3-[(3-methylpiperidin-1-yl)methyl]phenol risks altering reaction outcomes, biological activity, or pharmacokinetic behavior in a manner that cannot be predicted from structural similarity alone [2].

Quantitative Differentiation Evidence for 3-[(3-Methylpiperidin-1-yl)methyl]phenol vs. Closest Analogs


Meta-Substitution Pattern Differentiates Physicochemical Profile from Ortho-Regioisomer 2-(3-Methylpiperidin-1-yl)phenol

3-[(3-Methylpiperidin-1-yl)methyl]phenol (meta-phenol, methylene-bridged) exhibits a meaningfully higher molecular weight (205.30 g/mol) and substantially larger predicted logP (2.562) compared to its direct N-aryl regioisomer 2-(3-methylpiperidin-1-yl)phenol (MW 191.27 g/mol, ortho-phenol). This difference arises from the methylene spacer and the meta- vs. ortho-hydroxyl orientation, which alters hydrogen-bonding capacity and lipophilicity, two critical parameters for membrane permeability and target binding [1].

Physicochemical profiling Regioisomer comparison Drug design

Methylene-Bridged Architecture Provides Conformational Flexibility Absent in Direct N-Aryl Analogs

The presence of a methylene (-CH2-) spacer between the phenolic ring and the piperidine nitrogen in 3-[(3-methylpiperidin-1-yl)methyl]phenol introduces a rotational degree of freedom that is absent in directly N-arylated analogs such as 2-(3-methylpiperidin-1-yl)phenol. This conformational flexibility can influence the compound's ability to adopt bioactive conformations and affects the pKa of both the phenolic OH and the piperidine nitrogen. In the related piperidinylmethylphenol series studied by Islas-Martínez et al., the methylene spacer was shown to modulate the deprotonation sequence of the molecule, which governs its ionic species distribution at physiological pH [1].

Conformational analysis Structure-activity relationship Scaffold diversity

3-Methyl Group on Piperidine Introduces Steric Differentiation vs. Unsubstituted Piperidinylmethylphenol

The 3-methyl substituent on the piperidine ring of 3-[(3-methylpiperidin-1-yl)methyl]phenol introduces a chiral center and increased steric bulk compared to the des-methyl analog 3-(1-piperidinylmethyl)phenol (CAS 73279-04-6). While direct comparative biological data for these two compounds is lacking, the 3-methylpiperidine motif is a recognized privileged fragment in medicinal chemistry, appearing in multiple FDA-approved drugs. The methyl group can influence both target binding (via van der Waals contacts in hydrophobic pockets) and metabolic stability (via steric shielding of the piperidine nitrogen from oxidative metabolism) . Importantly, the related compound 3-[(3-methylpiperidin-1-yl)methyl]phenol is noted as a synthetic intermediate in US4727081A for the preparation of 1,3,4-thiadiazole anti-ulcer agents, where the 3-methyl group is retained in the final bioactive structure, implying its contribution to pharmacophore integrity [1].

Steric effects Metabolic stability CYP inhibition

Recommended Application Scenarios for 3-[(3-Methylpiperidin-1-yl)methyl]phenol Based on Available Evidence


Medicinal Chemistry Scaffold for Kinase or GPCR Targeted Library Synthesis

The combination of a meta-phenol, a methylene spacer, and a chiral 3-methylpiperidine moiety makes this compound a versatile building block for generating focused libraries targeting proteins that favor basic amine–aromatic interactions, such as aminergic GPCRs or kinase hinge regions. The meta-substitution pattern distinguishes it from more common ortho- or para-substituted phenolic building blocks, potentially accessing different chemical space. The methylene bridge provides a degree of conformational freedom that can be exploited to optimize ligand–protein complementarity [1].

Synthetic Intermediate for Anti-Ulcer 1,3,4-Thiadiazole Derivatives (Per Patent US4727081A)

According to US4727081A, 3-[(3-methylpiperidin-1-yl)methyl]phenol serves as a key intermediate in the synthesis of 2-N-[4-[3-[(3-methylpiperidin-1-yl)methyl]phenoxy]butyl]-1,3,4-thiadiazole-2,5-diamine and related compounds, which are disclosed as having anti-ulcer activity. For research groups exploring this chemotype for gastrointestinal indications, this specific compound is structurally required; the des-methyl or ortho-substituted analogs would not yield the identical final product [2].

Antihypertensive/Antiarrhythmic Research in the LQM Compound Series

The compound belongs to the broader piperidinylmethylphenol chemical class (LQM series) that has demonstrated antihypertensive and antiarrhythmic activity in preclinical models. While specific in vivo data for this exact compound is not publicly available, the LQM series has shown the ability to modulate vascular tone in spontaneously hypertensive rat aortic rings and to protect cardiomyocytes under hypoxic conditions. This compound, with its unique 3-methylpiperidine and meta-phenol configuration, represents an underexplored member of this pharmacologically validated series [3].

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